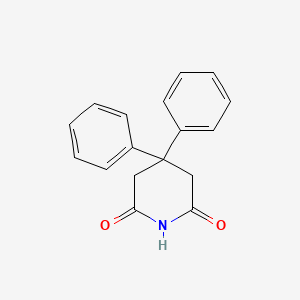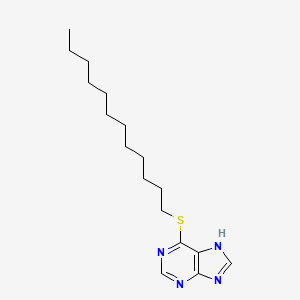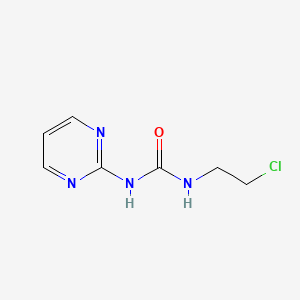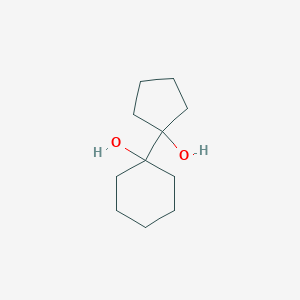
4,4-Diphenylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenylpiperidine-2,6-dione is a heterocyclic compound with the molecular formula C₁₇H₁₅NO₂. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of two phenyl groups attached to the piperidine ring, making it a significant structure in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylpiperidine-2,6-dione typically involves the reaction of acetates and acrylamides using potassium tert-butoxide as a promoter. This process includes Michael addition followed by intramolecular nucleophilic substitution . The reaction conditions are generally mild, and the process can be performed under solvent-free conditions, which is advantageous for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of efficient promoters and catalysts ensures high yields and purity of the final product. The process is scalable and can be adapted to meet the demands of pharmaceutical and chemical industries.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diphenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperidine derivatives.
Applications De Recherche Scientifique
4,4-Diphenylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4,4-Diphenylpiperidine-2,6-dione involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of neurotransmitter activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-2,6-dione: A simpler derivative without the phenyl groups.
1,4-Diphenylpiperidine-2,6-dione: A closely related compound with similar structural features.
Piperidine-2,4-dione: Another derivative with different substitution patterns.
Uniqueness
4,4-Diphenylpiperidine-2,6-dione is unique due to the presence of two phenyl groups, which confer specific chemical and biological properties. These phenyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
3531-30-4 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4,4-diphenylpiperidine-2,6-dione |
InChI |
InChI=1S/C17H15NO2/c19-15-11-17(12-16(20)18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,20) |
Clé InChI |
PQTRIPOWYHNGPB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)



![4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14006111.png)


![3-[N-(2-cyanoethyl)-4-[[5-(2,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile](/img/structure/B14006123.png)

![8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14006138.png)

![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)


